2-(2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl)thiopseudourea Hydrobromide 2-(2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl)thiopseudourea Hydrobromide
Brand Name: Vulcanchem
CAS No.: 51224-13-6
VCID: VC20770488
InChI: InChI=1S/C15H22N2O9S.BrH/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)27-15(16)17;/h10-14H,5H2,1-4H3,(H3,16,17);1H/t10-,11+,12+,13-,14+;/m1./s1
SMILES: CC(=O)OCC1C(C(C(C(O1)SC(=N)N)OC(=O)C)OC(=O)C)OC(=O)C.Br
Molecular Formula: C15H23BrN2O9S
Molecular Weight: 487.3 g/mol

2-(2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl)thiopseudourea Hydrobromide

CAS No.: 51224-13-6

Cat. No.: VC20770488

Molecular Formula: C15H23BrN2O9S

Molecular Weight: 487.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl)thiopseudourea Hydrobromide - 51224-13-6

Specification

CAS No. 51224-13-6
Molecular Formula C15H23BrN2O9S
Molecular Weight 487.3 g/mol
IUPAC Name [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-carbamimidoylsulfanyloxan-2-yl]methyl acetate;hydrobromide
Standard InChI InChI=1S/C15H22N2O9S.BrH/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)27-15(16)17;/h10-14H,5H2,1-4H3,(H3,16,17);1H/t10-,11+,12+,13-,14+;/m1./s1
Standard InChI Key QNVDHERXTIAGPT-BHWNSSOUSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC(=N)[NH3+])OC(=O)C)OC(=O)C)OC(=O)C.[Br-]
SMILES CC(=O)OCC1C(C(C(C(O1)SC(=N)N)OC(=O)C)OC(=O)C)OC(=O)C.Br
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)SC(=N)[NH3+])OC(=O)C)OC(=O)C)OC(=O)C.[Br-]

Introduction

Chemical Identity and Physical Properties

2-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)thiopseudourea Hydrobromide is characterized by specific chemical and physical properties that define its behavior in various research applications. The compound's identity is established through several parameters outlined below.

Basic Identification Parameters

The compound is unambiguously identified by its unique CAS registry number and molecular characteristics, which enable researchers to precisely reference and work with this specific chemical entity.

ParameterValue
CAS Registry Number51224-13-6
Molecular FormulaC15H23BrN2O9S
Molecular Weight487.32 g/mol
Melting Point181-182°C
AppearanceWhite powder
Purity (Commercial)96-99%
EC Number610-634-5

Alternative Nomenclature

The compound is known by several synonyms in the scientific literature, reflecting various naming conventions and structural interpretations:

  • Pseudourea,2-β-D-galactopyranosyl-2-thio-,tetraacetate, hydrobromide (7CI)

  • β-D-Galactopyranose, 1-thio-, 2,3,4,6-tetraacetate 1-carbamimidate, monohydrobromide (9CI)

  • 2-S-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-2-thiopseudourea hydrobromide

  • S-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)isothiourea hydrobromide

  • NSC 129246

Structural Characteristics and Chemical Properties

The chemical structure of 2-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)thiopseudourea Hydrobromide features a galactopyranose ring with four acetyl protecting groups at positions 2, 3, 4, and 6. The anomeric position (C-1) is connected to a thiopseudourea group, and the compound exists as a hydrobromide salt.

Key Structural Elements

The compound's structure includes several critical functional groups that determine its reactivity and applications:

  • Galactopyranose core: A six-membered ring with the stereochemistry characteristic of β-D-galactose

  • Acetyl protecting groups: Four acetyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6

  • Thiopseudourea moiety: A reactive functional group at the anomeric position

  • Hydrobromide salt form: Enhances stability and solubility in certain solvents

This specific arrangement of functional groups enables the compound to participate in various glycosylation reactions while maintaining the required stereochemistry.

Applications in Glycobiology Research

2-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)thiopseudourea Hydrobromide has found significant applications in various areas of glycobiology research, where its unique structural properties make it particularly valuable.

Carbohydrate Chemistry Applications

The compound serves as an essential tool in carbohydrate chemistry research, particularly in areas requiring controlled glycosylation:

  • Study of glycosylation reactions and mechanisms of carbohydrate assembly

  • Investigation of the stability and reactivity of glycosidic bonds under various chemical conditions

  • Building block in the synthesis of complex carbohydrates

  • Exploration of biological processes such as cell signaling and molecular recognition

Glycoconjugate Synthesis

As a glycosyl donor, the compound facilitates the creation of glycoconjugates that are vital for understanding carbohydrate-protein interactions:

  • Synthesis of glycoconjugates for studying interactions between carbohydrates and other biological molecules

  • Development of novel carbohydrate-based materials with applications in biotechnology

  • Creation of glycomimetics for drug development

Recent Research Findings

Recent studies have explored novel applications of 2-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)thiopseudourea Hydrobromide and related compounds in various fields, particularly in medicinal chemistry and drug development.

Anticancer Applications

Research has investigated the potential of similar thiosugar derivatives in developing targeted anticancer therapeutics:

  • Glycoconjugates containing sulfur at the sugar anomeric position have been synthesized and evaluated for cytotoxicity against cancer cell lines

  • The introduction of sulfur at the anomeric position increases stability against hydrolytic cleavage, potentially improving drug delivery capabilities

  • Studies have shown that certain glycoconjugates exhibit enhanced cytotoxic activity in the presence of copper ions, particularly against the MCF-7 breast cancer cell line

  • The presence of the sulfur atom instead of oxygen at the anomeric position may increase the stability of glycoconjugates against premature hydrolytic cleavage in biological systems

Drug Delivery Systems

The compound and its derivatives have potential applications in drug delivery systems:

  • Research is exploring the use of thiosugar derivatives in polymers for the delivery of biologically active materials

  • The selective transport of drug conjugates through glucose transporters (GLUT) is being investigated, taking advantage of GLUT overexpression in some cancer types

  • Conjugation with sugar molecules may facilitate targeted drug delivery to cancer cells while minimizing accumulation in healthy tissue

SupplierPackage SizePurityPrice (if available)
Santa Cruz Biotechnology1 gNot specified$280.00
Multiple Chinese suppliers1 g to 25 kg96-99%Inquiry-based

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